C.I. Food Red 17:1

Descripción general

Descripción

It is widely used in various industrial and commercial applications due to its excellent lightfastness, heat resistance, and chemical stability. This high-performance pigment is commonly used in automotive coatings, printing inks, plastics, and paints.

Métodos De Preparación

Pigment Red 273 can be synthesized through several methods, including:

Condensation of Pyrroles with Diketones: This method involves the reaction of pyrrole derivatives with diketones under specific conditions to form the pigment.

High-Temperature Reaction of Diketopyrrolopyrroles: This method involves the reaction of diketopyrrolopyrroles at high temperatures to produce the pigment.

Oxidative Polymerization of Pyrrole Derivatives: This method involves the oxidative coupling of pyrrole derivatives with various organic compounds to form the pigment.

The synthesized pigment is then characterized using techniques such as spectrophotometry, X-ray diffraction, and electron microscopy.

Análisis De Reacciones Químicas

Pigment Red 273 undergoes various chemical reactions, including:

Oxidation: The pigment can undergo oxidation reactions, which may alter its color and stability.

Reduction: Reduction reactions can also affect the pigment’s properties.

Substitution: The pigment can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic compounds. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Pigment Red 273 has numerous scientific research applications, including:

Chemistry: It is used as a dye in various chemical processes and for analyzing cell structures.

Biology: The pigment is used in biological research for staining and visualizing cellular components.

Industry: The pigment is widely used in the production of automotive coatings, printing inks, plastics, and paints due to its excellent coloration properties and stability.

Mecanismo De Acción

The mechanism of action of Pigment Red 273 involves its interaction with various molecular targets and pathways. The pigment’s effects are primarily due to its chemical structure, which allows it to absorb and reflect specific wavelengths of light, resulting in its bright red color. The pigment’s stability and resistance to environmental factors are also attributed to its molecular structure .

Comparación Con Compuestos Similares

Pigment Red 273 can be compared with other similar compounds, such as:

Pigment Red 272: Another diketopyrrolopyrrole pigment with similar properties but slightly different chemical structure.

Pigment Red 254: A pigment with similar applications but different stability and lightfastness properties.

Pigment Red 170: A pigment with similar coloration properties but different chemical stability.

Pigment Red 273 stands out due to its excellent lightfastness, heat resistance, and chemical stability, making it a preferred choice for various industrial applications .

Actividad Biológica

C.I. Food Red 17:1, also known as Allura Red AC or FD&C Red 40, is a synthetic azo dye extensively used as a food coloring agent. Its chemical formula is with a molar mass of approximately 496.4 g/mol. This compound is characterized by its vibrant red color and is soluble in water, making it suitable for various applications in food, cosmetics, and textiles.

Genotoxicity and Toxicological Studies

Research indicates that this compound may exhibit biological activities beyond its role as a colorant. Notably, studies have demonstrated potential genotoxic effects associated with chronic exposure to this dye:

- Genotoxic Effects : Investigations have linked Allura Red AC to increased susceptibility to bowel disorders and DNA damage in laboratory animals . A study conducted on rodents showed that exposure to high concentrations of the dye resulted in significant DNA strand breaks, raising concerns about its safety for consumption .

- Regulatory Scrutiny : The potential link between artificial colorants, including Allura Red, and hyperactivity in children has led to regulatory scrutiny and calls for further research into the long-term effects of these substances .

Table 1: Summary of Toxicological Findings

| Study Type | Findings | Reference |

|---|---|---|

| Genotoxicity | Increased DNA damage in rodents | |

| Long-term toxicity | No significant effects on organ weights | |

| Behavioral studies | Possible link to hyperactivity in children |

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress : The dye is sensitive to oxidative conditions, leading to degradation when exposed to oxidizing agents like sodium hypochlorite. This degradation can produce reactive intermediates that may contribute to cellular damage .

- Immune Response Modulation : Some studies suggest that azo dyes can influence immune responses by affecting cytokine production. For instance, alterations in the levels of pro-inflammatory cytokines have been observed following exposure to certain azo dyes .

Case Study 1: Effects on Gastrointestinal Health

A study conducted on rats evaluated the impact of Allura Red AC on gastrointestinal health. The findings indicated that chronic exposure led to an increased incidence of inflammatory bowel disease (IBD) symptoms, suggesting a potential risk factor for gastrointestinal disorders associated with this dye .

Case Study 2: Behavioral Impact in Children

A comprehensive review of dietary colorants highlighted concerns regarding Allura Red AC's association with hyperactivity in children. A meta-analysis of multiple studies concluded that children consuming diets high in artificial colorants exhibited increased hyperactive behavior compared to those on natural diets .

Propiedades

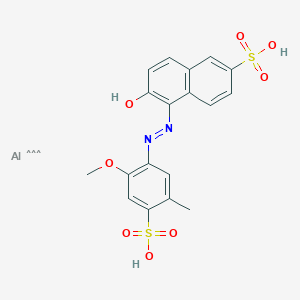

InChI |

InChI=1S/C18H16N2O8S2.Al/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDUCYZYJOJPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16AlN2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | C.I. Food Red 17:1 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68583-95-9 | |

| Record name | C.I. Food Red 17:1 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium, 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.